molecular formula C9H5F3N4O B1418238 2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol CAS No. 438249-96-8

2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol

Cat. No.: B1418238
CAS No.: 438249-96-8
M. Wt: 242.16 g/mol
InChI Key: FAHNBQPDEIOEGI-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol typically involves the condensation of appropriate pyrimidine derivatives. One common method includes the reaction of 2-aminopyrimidine with trifluoroacetic anhydride, followed by cyclization and subsequent hydroxylation. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for higher yields and purity, possibly incorporating continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to modify the pyrimidine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine ketones, while substitution reactions can produce various functionalized pyrimidine derivatives.

Scientific Research Applications

2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of novel drug candidates with enhanced stability and bioactivity.

Properties

IUPAC Name

2-pyrimidin-2-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4O/c10-9(11,12)5-4-6(17)16-8(15-5)7-13-2-1-3-14-7/h1-4H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHNBQPDEIOEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC(=CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol
Reactant of Route 2
2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol
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2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol
Reactant of Route 5
2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol
Reactant of Route 6
2-(Pyrimidin-2-yl)-6-(trifluoromethyl)-pyrimidin-4-ol

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